molecular formula C20H32N2OS B1608759 N-(dihexylcarbamothioyl)benzamide CAS No. 80457-30-3

N-(dihexylcarbamothioyl)benzamide

Cat. No.: B1608759
CAS No.: 80457-30-3
M. Wt: 348.5 g/mol
InChI Key: VNOQULZQRFQPDR-UHFFFAOYSA-N
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Description

N-(Dihexylcarbamothioyl)benzamide (CAS: 80457-30-3) is a thiourea-derived benzamide compound characterized by a benzamide backbone substituted with a dihexylcarbamothioyl group (–NH–C(=S)–N(C₆H₁₃)₂) at the nitrogen position. The thiourea moiety (carbamothioyl) confers unique chemical properties, including metal-chelating capabilities and enhanced lipophilicity due to the two hexyl chains .

Properties

CAS No.

80457-30-3

Molecular Formula

C20H32N2OS

Molecular Weight

348.5 g/mol

IUPAC Name

N-(dihexylcarbamothioyl)benzamide

InChI

InChI=1S/C20H32N2OS/c1-3-5-7-12-16-22(17-13-8-6-4-2)20(24)21-19(23)18-14-10-9-11-15-18/h9-11,14-15H,3-8,12-13,16-17H2,1-2H3,(H,21,23,24)

InChI Key

VNOQULZQRFQPDR-UHFFFAOYSA-N

SMILES

CCCCCCN(CCCCCC)C(=S)NC(=O)C1=CC=CC=C1

Canonical SMILES

CCCCCCN(CCCCCC)C(=S)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(dihexylcarbamothioyl)benzamide with key benzamide derivatives:

Compound Name Substituents/Functional Groups Key Properties/Activities Reference
This compound Dihexylcarbamothioyl (–NH–C(=S)–N(C₆H₁₃)₂) High lipophilicity, metal chelation potential
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy, dimethyl, methylbenzamide N,O-bidentate directing group for C–H functionalization
N-(Thiazol-2-yl)-benzamide Thiazole ring Targets kinases, antimicrobial activity
N-(Anilinocarbonothioyl)benzamide Anilinothiocarbonyl (–NH–C(=S)–NH–C₆H₅) Antioxidant activity (% inhibition: 86.6–87.7)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 3,4-Dimethoxyphenethyl Potential CNS activity (structural similarity to ripamides)
N-Hexylbenzamide Single hexyl chain (–NH–C₆H₁₃) Simpler structure, lower molecular weight (205.3 g/mol)

Key Observations:

  • Lipophilicity : The dihexyl chains in this compound significantly increase hydrophobicity compared to analogs with polar groups (e.g., hydroxyl in , methoxy in ). This property may enhance membrane permeability but reduce aqueous solubility.
  • Metal Interaction : The thiourea group enables stronger metal coordination compared to amide or ether linkages in other derivatives, suggesting utility in catalysis or material science .

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